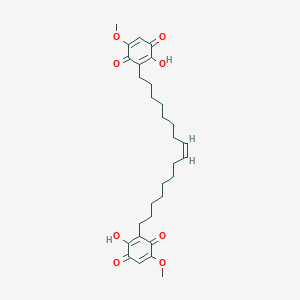

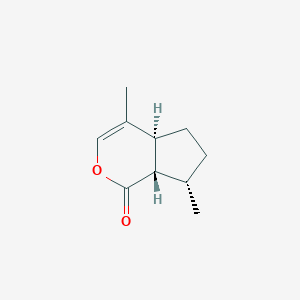

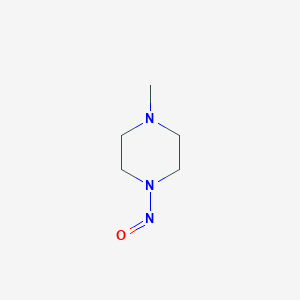

![molecular formula C20H20N2O B100030 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one CAS No. 19066-35-4](/img/structure/B100030.png)

5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the generation of aminocarbenes and the subsequent addition to alkenes, as described in the first paper . This method could potentially be adapted for the synthesis of 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one by choosing appropriate starting materials and reaction conditions that would allow for the incorporation of the diphenyl groups and the formation of the diazatricyclo decane core.

Molecular Structure Analysis

The molecular structure of a related compound, an amino derivative of a diazatricyclo decane dione, was confirmed by X-ray structure analysis . This technique could be employed to determine the precise molecular structure of 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one, ensuring that the synthesis has proceeded correctly and to understand the conformational aspects of the molecule.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, with the first paper discussing the nucleophilic nature of aminocarbenes . This suggests that 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one might also exhibit nucleophilic properties, which could be exploited in further chemical transformations. Additionally, the potential for 1,3-dipolar cycloaddition reactions to construct related spiro[4.5]decane systems is mentioned in the fourth paper , indicating that such reactions might be applicable to the compound of interest for further functionalization.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one are not detailed in the provided papers, the properties of structurally related compounds can offer some predictions. For instance, the presence of phenyl groups and a diazatricyclo decane core could influence the compound's solubility, melting point, and stability. The third paper discusses the crystal structure and intermolecular interactions of similar heterocycles , which could be relevant for understanding the solid-state properties of the compound .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- A novel method for synthesizing 3, 4-diphenyl-2,5-diaza-bicyclo[4.3.1]deca-1(9),2,4,6(10),7-pentaene-8-carbonyl chloride derivatives containing amino acid moieties has been developed. These compounds were structurally confirmed using techniques like TLC, IR, NMR, and LCMS spectra (Sharma, Nema, & Sharma, 2009).

- Synthesis of 4,8,9,10-tetraaryl-1,3-diazatricyclo[3.3.1.1]decan-6-ones and their reduction to tetraaryl-1,3-diazatricyclo[3.3.1.1]decan-6-ols has been reported, with these compounds showing effective antibacterial properties (Balaji, Sarveswari, & Vijayakumar, 2015).

Biological Activities

- The compounds derived from 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one scaffold have shown potential in various biological activities. For instance, certain derivatives have been investigated for their analgesic and anti-inflammatory activities, providing an alternative route to exploring pain management strategies (Sharma, Nema, & Sharma, 2009).

- A study on the thermal decomposition products of related compounds has contributed to understanding their stability and decomposition pathways, which is crucial for developing pharmaceuticals and materials with specific thermal properties (Razin, Yakovlev, & Vasin, 2013).

Drug Delivery Systems

- The design of stimulus-sensitive liposomal delivery systems based on 3,7-diazabicyclo[3.3.1]nonane derivatives demonstrated how these compounds can enhance the release of water-soluble compounds under specific external factors, such as a pH decrease. This research paves the way for more efficient drug delivery mechanisms (Veremeeva et al., 2021).

Magnetic Properties and Molecular Docking

- The characterization of 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl revealed its stability and magnetic properties, offering insights into the development of materials with specific electronic or magnetic characteristics (Constantinides et al., 2011).

- Molecular docking studies of N-benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues have shown potential inhibitory activity against HIV-1 protease, highlighting the therapeutic potential of these compounds in treating infectious diseases (Sethuvasan et al., 2016).

Safety And Hazards

Propriétés

Numéro CAS |

19066-35-4 |

|---|---|

Nom du produit |

5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one |

Formule moléculaire |

C20H20N2O |

Poids moléculaire |

304.4 g/mol |

Nom IUPAC |

5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one |

InChI |

InChI=1S/C20H20N2O/c23-18-20(17-9-5-2-6-10-17)11-19(16-7-3-1-4-8-16)12-21(14-20)15-22(18)13-19/h1-10H,11-15H2 |

Clé InChI |

XBSYMZDMKDGCCA-UHFFFAOYSA-N |

SMILES |

C1C2(CN3CC1(C(=O)N(C2)C3)C4=CC=CC=C4)C5=CC=CC=C5 |

SMILES canonique |

C1C2(CN3CC1(C(=O)N(C2)C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

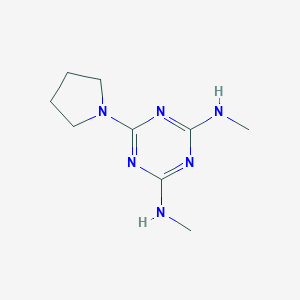

![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)

![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)